

Physicochemical Properties of Enduracidin and its Salts: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Enduracidin*

Cat. No.: *B576705*

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Abstract

Enduracidin, also known as Enramycin, is a polypeptide antibiotic produced by *Streptomyces fungicidicus*. It exhibits potent activity against Gram-positive bacteria, including resistant strains, by inhibiting a crucial step in cell wall biosynthesis. This technical guide provides a comprehensive overview of the physicochemical properties of **Enduracidin** and its hydrochloride salt, which is the most common form. This document summarizes available quantitative data, outlines experimental protocols for property determination, and visualizes its mechanism of action. Due to the limited publicly available data, this guide also highlights areas where further research is needed to fully characterize this antibiotic.

Introduction

Enduracidin is a complex cyclic depsipeptide antibiotic that has been utilized primarily as a feed additive in animal agriculture to promote growth and prevent necrotic enteritis.[1] Its unique mechanism of action, which differs from many other classes of antibiotics, makes it an interesting candidate for further investigation, especially in the era of rising antimicrobial resistance. A thorough understanding of its physicochemical properties is fundamental for any future development, including formulation, stability, and delivery. This guide aims to consolidate the available technical information on **Enduracidin** and its salts.

Chemical Identity

Enduracidin is a mixture of two main components, **Enduracidin A** and **Enduracidin B**, which differ slightly in their fatty acid side chains. The hydrochloride salt is the most commonly used form.

Table 1: Chemical Identity of **Enduracidin** and **Enduracidin Hydrochloride**

Property	Enduracidin	Enduracidin Hydrochloride
Synonyms	Enramycin	Enramycin Hydrochloride
CAS Number	11115-82-5	11115-82-5
Molecular Formula	C107H138Cl2N26O31	C107H138Cl2N26O31 · HCl
Molecular Weight	2352.94 g/mol [2]	2389.40 g/mol
Appearance	White or yellowish-white powder[1]	White or yellowish-white powder[1]

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation, delivery, and overall efficacy. The available data for **Enduracidin** are summarized below.

Physical Properties

Table 2: Physical Properties of **Enduracidin Hydrochloride**

Property	Value	Reference
Melting Point	226°C (browns), 234-238°C (decomposes)	[1]
Appearance	White or yellowish-white powder	[1]

Solubility

Quantitative solubility data for **Enduracidin** in various solvents is not extensively reported in publicly available literature. However, qualitative descriptions indicate its general solubility profile.

Table 3: Solubility Profile of **Enduracidin**

Solvent	Solubility	Notes
Water	Poorly soluble	-
Dilute Hydrochloric Acid	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	-

It has been noted that the solubility of related compounds is pH-dependent, with low aqueous solubility at acidic pH and increased solubility at alkaline pH. This is a critical consideration for formulation and in vivo disposition.

Acidity (pKa)

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets. Despite extensive searches, no experimentally determined pKa values for **Enduracidin** or its salts have been found in the available literature.

Stability

Information regarding the stability of **Enduracidin** under various conditions such as pH, temperature, and light is not well-documented in scientific literature. For a comprehensive stability assessment, systematic studies are required.

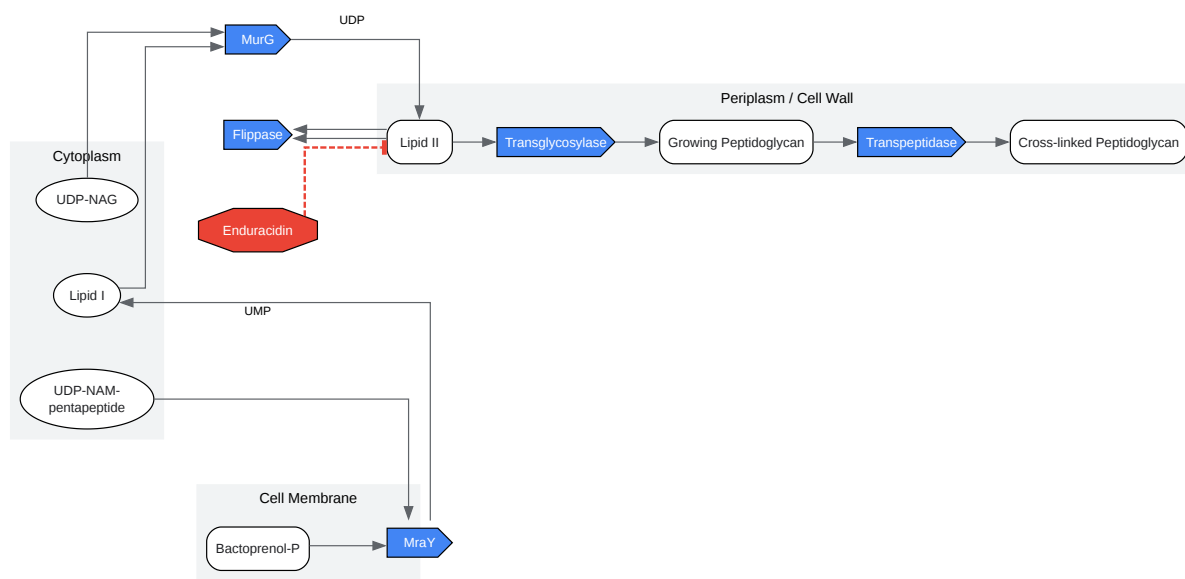
Mechanism of Action

Enduracidin's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3] Specifically, it targets the transglycosylation step of peptidoglycan biosynthesis by binding to the lipid intermediate, Lipid II.[4][5] This prevents the incorporation of new peptidoglycan precursors into the growing cell wall, leading to cell lysis and bacterial death.

Inhibition of Peptidoglycan Biosynthesis

The synthesis of the bacterial cell wall is a complex process involving several enzymatic steps.

Enduracidin's intervention at the transglycosylation stage is a potent mechanism of antibacterial activity.



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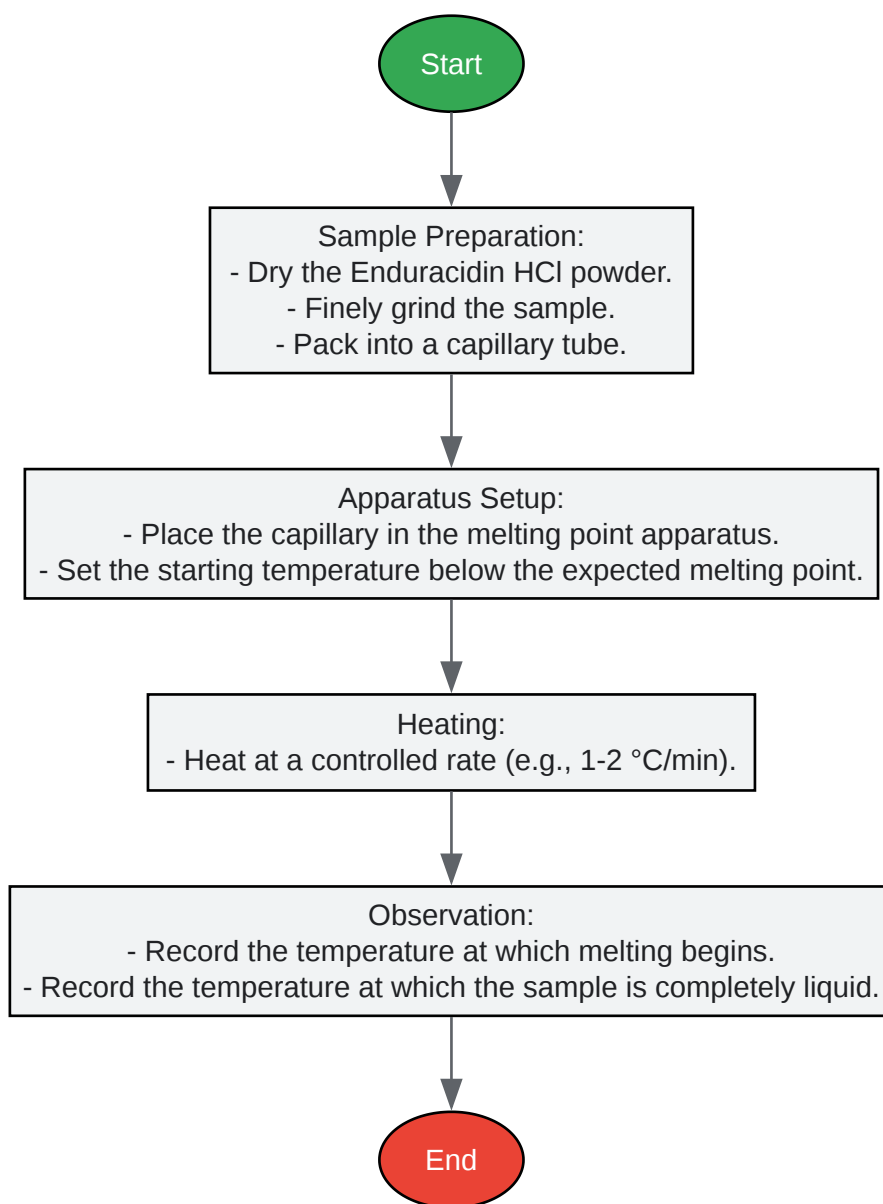
Inhibition of Peptidoglycan Synthesis by **Enduracidin**.

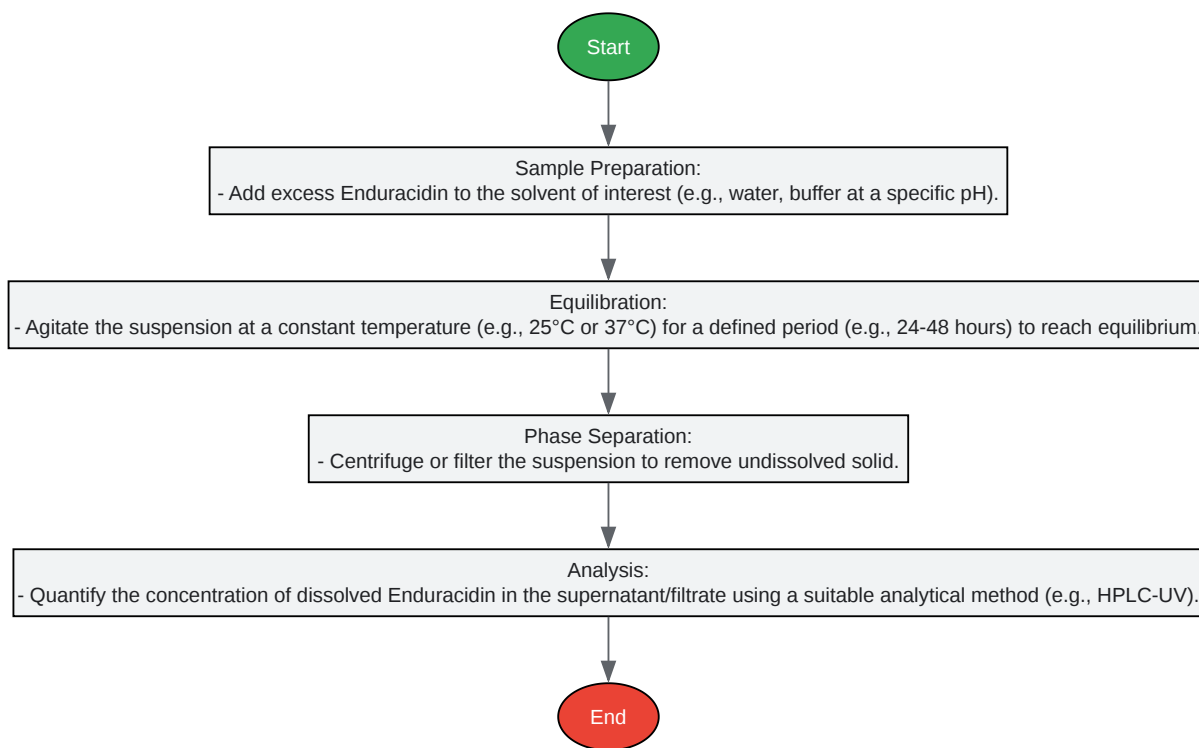
Experimental Protocols

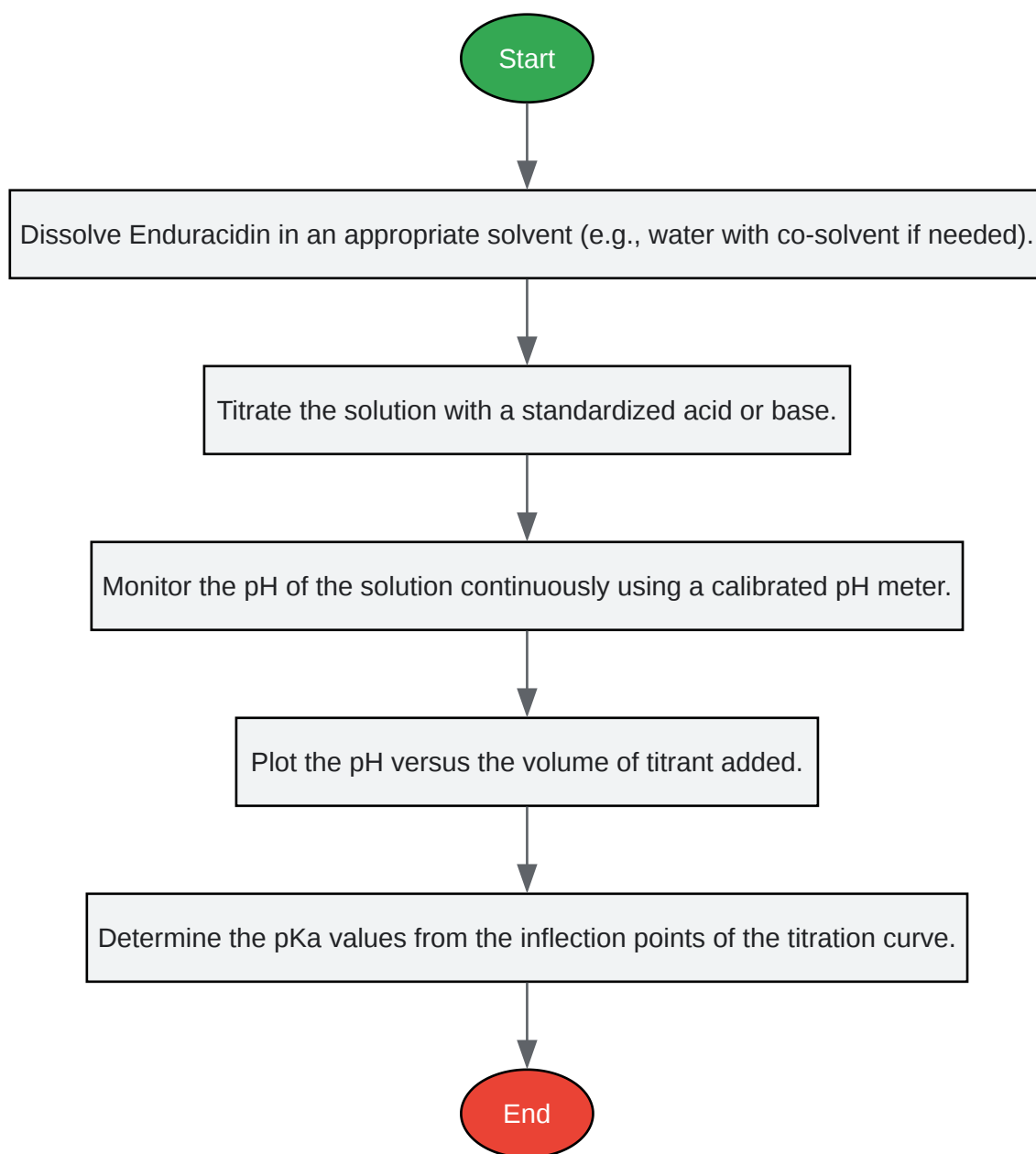
Detailed experimental protocols for the determination of the physicochemical properties of **Enduracidin** are not readily available. However, standard methodologies for polypeptide antibiotics can be applied.

Melting Point Determination

The melting point of **Enduracidin** hydrochloride can be determined using the capillary method.







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